molecular formula C20H22ClN3O4S B2993902 N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 2034410-52-9

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Cat. No. B2993902
CAS RN: 2034410-52-9
M. Wt: 435.92
InChI Key: HTGJNNJFZZHIBC-UHFFFAOYSA-N
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Description

The compound contains a thiophene ring , which is a type of organosulfur heterocyclic compound . Thiophenes are compounds containing at least one thiophene ring . The compound also contains a piperidine ring and an oxalamide group, which could contribute to its properties and reactivity.

Scientific Research Applications

Synthetic Methodologies and Chemical Analysis

  • A novel synthetic approach for the production of di- and mono-oxalamides, which may include compounds structurally similar to N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, employs acid-catalyzed rearrangements of 2-substituted-3-(2-nitrophenyl)oxiranes. This method highlights an efficient pathway to synthesize oxalamide derivatives, potentially including the compound of interest, showcasing its application in creating anthranilic acid derivatives and oxalamides with operational simplicity and high yield (Mamedov et al., 2016).
  • The reactivity of α-chloro-aldimines has been explored, providing insights into the chemical behavior of chloroalkylidene amines. Although not directly related to the compound , this study can inform the understanding of related chloro and oxalamide functionalities within the context of synthetic chemistry and the potential reactivity of compounds bearing these groups (Kimpe et al., 1976).

Pharmacological Activities

  • Research into selective orexin-1 receptor antagonists highlights the potential of targeting specific receptors to modulate stress-induced hyperarousal without inducing hypnotic effects. This area of study could be relevant to the pharmacological applications of N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, given its structural features that might interact with similar biological targets (Bonaventure et al., 2015).

properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O4S/c1-28-15(16-8-9-17(21)29-16)12-22-19(26)20(27)23-13-5-4-6-14(11-13)24-10-3-2-7-18(24)25/h4-6,8-9,11,15H,2-3,7,10,12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGJNNJFZZHIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

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